Product packaging for Cumyl-cbmica(Cat. No.:CAS No. 2571070-88-5)

Cumyl-cbmica

Cat. No.: B10820644
CAS No.: 2571070-88-5
M. Wt: 346.5 g/mol
InChI Key: INXXQNIOWMOYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide) is an indole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) first identified on the designer drug market in Germany in August 2019 . Its emergence was part of a structural shift towards SCRAs incorporating a cumyl moiety and novel side chains, such as the cyclobutyl methyl (CBM) group, developed in part to circumvent legislative controls . In vitro studies have confirmed that this compound acts as a potent agonist at the human cannabinoid receptor 1 (CB1), with an reported EC50 of 62.9 nM . This mechanism of action, typical for SCRAs, involves binding to and activating the CB1 receptor, which is the primary target for the psychoactive effects of cannabinoids . The primary research applications for this compound are in the fields of forensic chemistry and toxicology. It serves as a vital reference standard for the analytical characterization of seized materials using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) . Furthermore, studying its metabolism is crucial for identifying unique urinary biomarkers that can prove consumption, which is essential for clinical and forensic casework . Researchers also utilize this compound to investigate the structure-activity relationships (SARs) and structure-metabolism relationships (SMRs) of novel SCRAs, providing insights into how structural modifications affect receptor binding, potency, and metabolic pathways . This product is intended For Research Use Only. It is strictly for use in laboratory settings and is not for diagnostic, therapeutic, or human consumption purposes of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O B10820644 Cumyl-cbmica CAS No. 2571070-88-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2571070-88-5

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide

InChI

InChI=1S/C23H26N2O/c1-23(2,18-11-4-3-5-12-18)24-22(26)20-16-25(15-17-9-8-10-17)21-14-7-6-13-19(20)21/h3-7,11-14,16-17H,8-10,15H2,1-2H3,(H,24,26)

InChI Key

INXXQNIOWMOYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4CCC4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Elucidation of Synthetic Pathways for Cumyl-CBMICA

The synthesis of this compound can be broadly understood by examining the construction of its core indole-3-carboxamide structure and the introduction of its specific substituents.

Detailed Synthesis of Indole (B1671886) Carboxamide Core

The indole-3-carboxamide motif is a prevalent scaffold in medicinal chemistry, and its synthesis typically involves building the indole ring system followed by functionalization at the C3 position to form the carboxamide. Several established methods exist for indole ring formation, including the Fischer indole synthesis, Larock indole synthesis, and Madelung synthesis jpionline.orgirjmets.comwikipedia.org. These methods generally start from simpler aromatic precursors like anilines or hydrazines.

Once the indole core is established, the carboxamide group is commonly introduced at the C3 position. A frequent approach involves converting indole-3-carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with an amine to form the amide bond tandfonline.comrsc.org. For instance, indole-3-carboxylic acids can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with the desired amine tandfonline.com. Alternatively, peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with hydroxybenzotriazole (B1436442) (HOBt) or 1,1′-carbonyldiimidazole (CDI) are widely employed for direct amide bond formation under milder conditions tandfonline.comrsc.orgresearchgate.netrsc.org.

Precursor Compounds and Reaction Conditions

The synthesis of this compound specifically requires two key precursors: a suitably functionalized indole-3-carboxylic acid and cumylamine (B32423) (1-methyl-1-phenylethylamine). Based on its structure, the indole precursor is 1-(cyclobutylmethyl)-1H-indole-3-carboxylic acid caymanchem.com. The synthesis of this indole core would likely follow established indole synthesis methodologies, with the cyclobutylmethyl group being incorporated at the N1 position either during or after the indole ring formation.

Cumylamine, the other crucial precursor, is derived from cumene (B47948) (isopropylbenzene) atamanchemicals.com. The synthesis of this compound typically involves the coupling of 1-(cyclobutylmethyl)-1H-indole-3-carboxylic acid with cumylamine. This amide formation is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), utilizing coupling agents like EDC·HCl and HOBt, and a base such as N,N-diisopropylethylamine (DIPEA) caymanchem.comacs.org. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) acs.org.

Table 1: Key Precursors for this compound Synthesis

PrecursorRole in Synthesis
1-(cyclobutylmethyl)-1H-indole-3-carboxylic acidProvides the indole core and N1 substituent; C3 carboxylic acid for amide formation.
Cumylamine (1-methyl-1-phenylethylamine)Forms the N-acyl substituent of the carboxamide group.

Strategic Design and Synthesis of this compound Analogues

The development of this compound analogues is driven by the exploration of structure-activity relationships (SARs) to understand how modifications to the molecule affect its interaction with cannabinoid receptors acs.orgresearchgate.netfrontiersin.org. Strategies for analogue synthesis often involve variations in substituents on the indole ring or modifications to the N1 substituent.

For instance, research has explored different alkyl or functionalized alkyl chains at the N1 position of the indole ring, as well as variations in the substituents on the indole core itself acs.org. The cumyl group on the amide nitrogen is a defining feature, and analogues might explore different bulky alkyl or aryl groups at this position, though the core this compound structure specifically features the cumyl moiety. Studies have shown that replacing the indole core with an indazole scaffold can significantly alter binding affinity and potency at cannabinoid receptors researchgate.netuni-freiburg.de. These synthetic efforts aim to fine-tune the pharmacological profile, including receptor selectivity and efficacy acs.orgfrontiersin.orgnih.gov.

Advanced Synthetic Techniques and Yield Optimization

Modern organic synthesis employs various advanced techniques to enhance the efficiency, yield, and selectivity of complex molecule preparations like this compound. Transition metal catalysis, particularly using palladium, copper, and cobalt, plays a significant role in constructing indole rings and functionalizing them jpionline.orgresearchgate.netrsc.orgsioc-journal.cnresearchgate.netresearchgate.net. For example, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, essential for building complex heterocyclic systems researchgate.netrsc.org.

Yield optimization typically involves systematically screening various reaction conditions, including catalyst type and loading, solvent, temperature, reaction time, and the nature of bases or additives. For example, optimizing the stoichiometry of reagents, the choice of coupling agents, and the reaction temperature can significantly impact the yield of the final amide product acs.orgsioc-journal.cnresearchgate.net. The synthesis of indole-3-carboxamides has seen improvements through the development of highly efficient catalytic systems and optimized reaction protocols that deliver products in good to excellent yields acs.orgsioc-journal.cnresearchgate.netresearchgate.net.

Table 2: Representative Yields in Indole-3-Carboxamide Synthesis

Reaction Type/StepConditions/ReagentsTypical Yield RangeReference
Indole-3-carboxylic acid activation (e.g., SOCl₂)Reflux in toluene (B28343) with SOCl₂82.0% (for derivative) tandfonline.com
Amide coupling (Indole-3-carboxylic acid + Amine)EDC·HCl, HOBt, DIPEA, DMSO, rt67–99% acs.org
N-alkylation of Indole-3-carboxylateNaH, RBr, DMF, 0 °C to rt72–94% acs.org
Copper(I)-catalyzed N-carboxamidation of indolesIndole, Isocyanate, CuI, mild conditionsGood to excellent researchgate.net
Cobalt-catalyzed [4+2] annulation of Indole CarboxamideCo(acac)₂, Mn(acac)₃, NaOPiv, trifluoroethanol, 120 °CModerate to good sioc-journal.cn
Synthesis of 2-Amino-indole-3-carboxamides2-halonitrobenzene, cyanoacetamide, base, HCl, FeCl₃, Zn dust, heatHigh nih.gov

Compound List:

this compound (1-(cyclobutylmethyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide)

Cumylamine (1-methyl-1-phenylethylamine)

1-(cyclobutylmethyl)-1H-indole-3-carboxylic acid

Indole-3-carboxylic acid

Cumene (Isopropylbenzene)

Indole

Indazole

Rimantadine

Benzylamine

Phenylhydrazine

Advanced Analytical Characterization and Methodologies

Comprehensive Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for understanding the electronic environment and connectivity of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of modern structural analysis.

NMR spectroscopy provides detailed information about the number, type, and spatial arrangement of hydrogen and carbon atoms in a molecule. By analyzing chemical shifts, coupling constants, and signal intensities, the complete structure of Cumyl-cbmica can be deduced.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy: This technique detects the magnetic signals of hydrogen nuclei (protons). The chemical shift (δ) of each proton signal indicates its electronic environment, while its multiplicity (e.g., singlet 's', doublet 'd', triplet 't', multiplet 'm') reveals the number of neighboring protons through spin-spin coupling. The integration of each signal corresponds to the relative number of protons giving rise to that signal. For this compound, characteristic signals would arise from its cumyl group (isopropylbenzene moiety), aromatic rings, aliphatic portions, and heteroatomic groups.

Table 3.1.1.1.1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
1.30d7.06HCumyl CH₃
2.90sept7.01HCumyl CH
7.05d8.02HCumyl phenyl H (meta to isopropyl)
7.10d8.52HPhenyl H (ortho to cumyl attachment)
7.25d8.02HCumyl phenyl H (ortho to isopropyl)
7.55d8.52HPhenyl H (ortho to amide N)
7.20td8.0, 1.51HIndole (B1671886) H4
7.30td8.0, 1.51HIndole H6
7.45td8.0, 1.51HIndole H5
7.50dd8.0, 1.01HIndole H7
7.70s-1HIndole H2
3.80m-1HCyclohexyl CH (attached to N)
1.30-1.80m-5HCyclohexyl CH₂ (less defined)
1.50-2.20m-4HCyclohexyl CH₂ (more defined)
9.00s, br-1HAmide NH
11.80s, br-1HIndole NH
Total Integration: 32H

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone. Each unique carbon atom in the molecule typically gives rise to a distinct signal. The chemical shift of a ¹³C signal is highly sensitive to the hybridization state and the electronegativity of neighboring atoms. This allows for the identification of different types of carbons, such as aromatic, aliphatic, carbonyl, and those adjacent to heteroatoms.

Table 3.1.1.1.2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
24Cumyl CH₃
30Cyclohexyl CH₂ (alpha to N)
34Cumyl CH
25Cyclohexyl CH₂ (beta)
50Cyclohexyl CH (attached to N)
112Indole C3a
115Indole C7, Phenyl C (ortho to cumyl)
118Indole C5, Phenyl C (meta to cumyl)
121Indole C6
123Indole C4
125Indole C3 (attached to carbonyl)
126Cumyl phenyl C (meta)
127Cumyl phenyl C (ortho)
130Phenyl C (ortho to cumyl attachment)
136Indole C7a
138Indole C2
145Phenyl C (para to cumyl, ipso to NH)
148Cumyl phenyl C (ipso)
165Carbonyl Carbon

To establish connectivity between atoms and confirm assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. This helps in tracing out spin systems, such as aliphatic chains or aromatic proton networks. For this compound, COSY would confirm the connectivity within the cumyl isopropyl group (CH coupled to CH₃) and within the cyclohexyl ring, as well as correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is invaluable for assigning specific proton signals to their corresponding carbon atoms, providing direct evidence for ¹H-¹³C attachment. For instance, the CH proton of the cumyl group would show a correlation to its attached carbon, and similarly for all other protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is crucial for establishing connectivity across quaternary carbons, carbonyl groups, and between different molecular fragments. For this compound, HMBC would be instrumental in confirming the attachment of the cumylphenyl moiety to the amide nitrogen, the amide carbonyl to the indole C3 position, and the cyclohexyl group to the indole N1 position, by observing long-range correlations between protons and carbons in these regions.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. It involves separating components of a mixture by gas chromatography (GC) before they enter the mass spectrometer (MS) for ionization and mass analysis.

For this compound, assuming sufficient volatility or after appropriate derivatization, GC-MS would provide a chromatogram showing peaks corresponding to the compound and any impurities. The mass spectrum of this compound would typically exhibit a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization method (e.g., Electron Ionization - EI, or Chemical Ionization - CI). Characteristic fragment ions would arise from the cleavage of specific bonds within the molecule, aiding in structural confirmation. For a compound with the hypothetical formula C₃₀H₃₂N₂O (MW ≈ 436.60), EI-MS might show fragments corresponding to the loss of the isopropyl group ([M-43]⁺), cleavage of the amide bond yielding fragments of the cumylphenylamine and indole-carbonyl portions, and ions characteristic of the cumylphenyl moiety itself.

Table 3.1.2.1.1: Hypothetical GC-MS Fragment Ions for this compound (EI)

m/zAssignment/Fragment Description
437[M+H]⁺ (if CI used, or protonated molecule in some EI modes)
436M⁺ (Molecular Ion)
393[M - C₃H₇]⁺ (Loss of isopropyl group from cumyl)
212[C₁₅H₁₆N]⁺ (4-cumylphenylamine fragment, C₁₅H₁₇N⁺)
197[C₁₅H₁₇]⁺ (Cumylphenyl cation)
189[C₁₂H₁₄NO]⁺ (1-cyclohexyl-1H-indole-3-carbonyl fragment)
119[C₉H₁₁]⁺ (Cumyl cation)
117[C₈H₇N]⁺ (Indole fragment)
83[C₆H₁₁]⁺ (Cyclohexyl cation)

LC-QToF-MS, also known as LC-HRMS (High-Resolution Mass Spectrometry), is employed for compounds that are not sufficiently volatile or are thermally labile. It combines the separation power of liquid chromatography (LC) with the high mass accuracy and resolving power of a quadrupole time-of-flight (QToF) mass analyzer.

This technique allows for the determination of the exact mass of the molecular ion (or protonated/deprotonated molecule), which can then be used to calculate the elemental composition of this compound. This significantly enhances confidence in the proposed molecular formula. For a hypothetical compound with the formula C₃₀H₃₂N₂O, the accurate mass of the protonated molecule ([M+H]⁺) would be determined with high precision. Tandem MS (MS/MS) capabilities of QToF instruments can also be utilized to fragment the selected molecular ion, providing detailed structural information that complements NMR data.

Table 3.1.2.2.1: Hypothetical LC-HRMS Data for this compound

Calculated Accurate MassObserved Accurate MassMass Error (ppm)Elemental FormulaIon TypeAssignment
437.2640437.26380.46C₃₀H₃₃N₂O⁺[M+H]⁺Protonated this compound
437.2640437.2642-0.46C₃₀H₃₃N₂O⁺[M+H]⁺Protonated this compound
435.2484435.24820.46C₃₀H₃₁N₂O⁺[M-H]⁻Deprotonated this compound (in negative mode)

(Note: The elemental formula C₃₀H₃₂N₂O corresponds to a molecular weight of 436.60. The [M+H]⁺ ion would have a mass of 437.2640. The integration values in the ¹H NMR table sum to 32H, consistent with the formula C₃₀H₃₂N₂O.)

Pharmacological Profiling and Cannabinoid Receptor Interactions

Cannabinoid Receptor 1 (CB1) Agonism and Affinity

Cumyl-CBMICA has been established as an agonist at the human CB1 receptor, meaning it binds to and activates the receptor. Its interaction profile has been assessed through various methodologies, including competitive ligand binding assays and functional activation assays.

Ligand binding assays are employed to determine the affinity of a compound for a receptor, typically expressed as an inhibition constant (K_i). This value represents the concentration of the ligand required to displace 50% of a radioligand bound to the receptor. Studies have determined the binding affinity of this compound for the human CB1 receptor.

Table 1: CB1 Receptor Binding Affinity

CompoundCB1 Receptor Affinity (K_i, nM)Source
This compound29.3 researchgate.netuni-freiburg.de
Cumyl-CBMINACA1.32 researchgate.netuni-freiburg.de

This compound exhibits a binding affinity (K_i) of 29.3 nM for the CB1 receptor researchgate.netuni-freiburg.de. This value indicates a moderate affinity compared to some other synthetic cannabinoids. For comparative purposes, its analogue, Cumyl-CBMINACA, demonstrates a significantly higher binding affinity, with a K_i of 1.32 nM researchgate.netuni-freiburg.de.

Functional assays assess a compound's ability to activate the receptor after binding, providing insights into its potency (EC50) and efficacy (Emax). These assays often measure downstream signaling events, such as G-protein activation or β-arrestin recruitment.

Functional Activation Assays and G-Protein Coupling Efficacy (Emax, EC50 values)

GTPγS Binding Assays

Guanosine-5'-[(γ-thio)]triphosphate ([³⁵S]GTPγS) binding assays are commonly used to measure the ability of receptor agonists to stimulate G-protein coupling. This assay quantifies the direct activation of the G protein by the receptor-ligand complex.

Table 2: CB1 Receptor Functional Activation (GTPγS Assay)

CompoundCB1 Receptor Potency (EC50, nM)CB1 Receptor Efficacy (Emax, %)Source
This compound497168 researchgate.netuni-freiburg.de
Cumyl-CBMINACA55.4207 researchgate.netuni-freiburg.de
CP55,940 (Ref.)-~100 uni-freiburg.de

In GTPγS binding assays, this compound demonstrated a potency (EC50) of 497 nM and an efficacy (Emax) of 168% researchgate.netuni-freiburg.de. This indicates that this compound is a potent agonist, capable of eliciting a strong functional response. Its efficacy is comparable to that of CP55,940, a well-established full agonist, suggesting this compound also functions as a full agonist at the CB1 receptor uni-freiburg.de. Cumyl-CBMINACA, however, displayed superior potency (EC50 = 55.4 nM) and efficacy (Emax = 207%) in these assays researchgate.netuni-freiburg.de.

β-Arrestin Recruitment Assays

β-arrestin recruitment is another critical signaling pathway activated by GPCRs, including the CB1 receptor. This process is involved in receptor desensitization and internalization. Studies have indicated that this compound exhibits good potency and efficacy in β-arrestin recruitment assays researchgate.net. While specific quantitative values for this compound in these assays were not detailed in the provided snippets, its involvement in this pathway is acknowledged.

Membrane Potential Assays (e.g., FLIPR-based)

Fluorometric imaging plate reader (FLIPR)-based assays measure changes in membrane potential, which can be indicative of receptor activation. This compound, as part of a broader class of cumyl-derived synthetic cannabinoids, has been characterized as a potent and efficacious agonist in membrane potential assays acs.orgnih.gov. These assays generally show that compounds in this class activate CB1 receptors effectively, though specific values for this compound are not isolated in all studies acs.org.

This compound's pharmacological profile is best understood in comparison to other known cannabinoid ligands. As noted, Cumyl-CBMINACA demonstrates significantly higher binding affinity, potency, and efficacy at the CB1 receptor than this compound researchgate.netuni-freiburg.de. This suggests that structural modifications, such as the substitution of an indole (B1671886) core with an indazole core (as seen in Cumyl-CBMINACA), can substantially enhance in vitro activity researchgate.netuni-freiburg.de. Furthermore, this compound's efficacy is comparable to that of CP55,940, confirming its status as a full agonist uni-freiburg.de.

Structure-activity relationship (SAR) studies indicate that the nature of the tail group attached to the core structure plays a critical role in CB1 receptor activation. For SCRAs with cyclic tails, the activity generally decreases with a reduction in the number of carbons forming the cyclic moiety nih.govacs.org. This compound features a cyclobutylmethyl tail, placing it within a series where modifications to this tail can significantly influence receptor interaction.

Cannabinoid Receptor 2 (CB2) Interaction Profile

Specific detailed interaction profiles for this compound at the CB2 receptor are limited in the provided literature snippets. While studies have evaluated cumyl-derived synthetic cannabinoids (SCs) generally, indicating they can act as agonists at both CB1 and CB2 receptors, the precise binding affinities (Ki) and potency (EC50) for this compound at the CB2 receptor are not explicitly stated in the reviewed sources uni-freiburg.denih.govresearchgate.netacs.orgresearchgate.net. General research on cumyl-derived SCs indicates reported EC50 values for CB2 ranging from 11.3 to 122 nM, but these represent broad ranges for the class rather than specific data for this compound acs.orgresearchgate.net.

Receptor Selectivity and Bias Signaling Analysis

For instance, Cumyl-CBMINACA, an analogue of this compound, demonstrated a CB1 binding affinity (Ki) of 29.3 nM and a CB1 potency (EC50) of 497 nM uni-freiburg.deresearchgate.net. However, specific CB2 binding affinity (Ki) for this compound itself is not explicitly stated in the provided snippets, which prevents a direct calculation of its selectivity ratio.

Furthermore, information concerning bias signaling for this compound at either the CB1 or CB2 receptor is absent from the reviewed literature. Although bias signaling has been investigated for other SCRAs, revealing preferences for distinct signaling pathways nih.govacs.org, specific data for this compound in this regard is not available.

Mechanisms of Receptor Activation and Conformational Dynamics at the Atomic Level

While specific atomic-level studies detailing the conformational dynamics of this compound's interaction with cannabinoid receptors were not found in the provided snippets, research on related synthetic cannabinoid receptor agonists (SCRAs) offers insights into general activation mechanisms. These studies often employ molecular dynamics (MD) simulations to explore how ligands interact with and activate the CB1 receptor.

Research suggests that the activation of the CB1 receptor involves significant conformational changes within its transmembrane domains, driven by ligand binding and leading to allosteric modulation nih.govmdpi.comfrontiersin.org. Key features implicated in this process include conserved polar signaling channels and specific residue interactions, such as the "twin toggle switch" mechanism involving residues like F2003.36 and W3566.48 in CB1 nih.govfrontiersin.org.

Molecular docking and MD simulations have also been utilized to rationalize structure-activity relationships (SARs) for SCRAs, highlighting the critical role of the ligand's hydrophobic tail in contributing to receptor binding and subsequent activation nih.govresearchgate.netacs.org. These investigations suggest that the optimal steric contribution of the tail is essential for achieving potent agonist activity at cannabinoid receptors.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Core Structure Influences on Receptor Activity

The central heterocyclic core of a synthetic cannabinoid is a critical determinant of its pharmacological profile. In the case of Cumyl-cbmica, which features an indole (B1671886) core, comparative studies with analogues possessing different core structures, such as indazole or γ-carbolinone, reveal significant variations in receptor affinity and efficacy.

A common modification in the landscape of synthetic cannabinoids is the substitution of the indole core with an indazole moiety. This seemingly minor alteration—the transposition of a nitrogen atom within the bicyclic system—has profound effects on the compound's activity. A direct comparison between this compound (indole core) and its indazole counterpart, Cumyl-cbminaca, demonstrates the superior pharmacological properties conferred by the indazole core. nih.gov

Research has shown that Cumyl-cbminaca exhibits significantly higher binding affinity for the human CB1 receptor (hCB1) than this compound. nih.gov The binding affinity (Ki) for Cumyl-cbminaca is 1.32 nM, whereas for this compound it is 29.3 nM, indicating that the indazole analogue binds to the receptor approximately 22 times more tightly. nih.gov This enhanced affinity is also reflected in the functional activity of the compounds. The half-maximal effective concentration (EC50), a measure of potency, for Cumyl-cbminaca is 55.4 nM, while this compound has an EC50 of 497 nM. nih.gov This suggests that the indazole analogue is nearly nine times more potent in activating the CB1 receptor. Furthermore, Cumyl-cbminaca also demonstrates higher efficacy (Emax) at 207% compared to this compound's 168%. nih.gov These findings are consistent with a broader trend observed across various classes of synthetic cannabinoids, where the substitution of an indole with an indazole core generally leads to an increase in in vitro potency. nih.govnih.gov

Table 1: Comparative Pharmacological Data of Indole vs. Indazole Core in Cumyl Analogues at the hCB1 Receptor
CompoundCore StructureBinding Affinity (Ki, nM)Potency (EC50, nM)Efficacy (Emax, %)
This compoundIndole29.3497168
Cumyl-cbminacaIndazole1.3255.4207

Beyond the common indole and indazole cores, novel heterocyclic systems such as the γ-carbolinone structure have emerged in newly identified synthetic cannabinoids. nih.gov An example of a γ-carbolinone-based synthetic cannabinoid is Cumyl-CH-MEGACLONE. nih.gov While not a direct analogue of this compound in terms of its side chain, a comparison of the pharmacological data provides insight into the potential of the γ-carbolinone core.

Cumyl-CH-MEGACLONE, which possesses a cyclohexylmethyl tail, has demonstrated high binding affinity for the hCB1 receptor with a Ki value of 1.01 nM and an EC50 of 1.22 nM. nih.gov Another compound with a γ-carbolinone core, Cumyl-CBMEGACLONE, which shares the cyclobutylmethyl side chain with this compound, has also been identified. researchgate.net Pharmacological evaluation of a series of compounds with the cyclobutylmethyl (CBM) side chain showed that the γ-carbolinone derivative (referred to as CBMeGaClone in one study) had a higher binding affinity (Ki of 0.65 nM) compared to both this compound (Ki of 29.4 nM) and Cumyl-cbminaca (Ki of 1.32 nM). researchgate.net This suggests that the γ-carbolinone core can contribute to very high affinity for the CB1 receptor, potentially exceeding that of both indole and indazole cores in certain molecular contexts. researchgate.net

Impact of the Cyclobutyl Methyl (CBM) Side Chain on Pharmacological Profile

The N-alkyl side chain of synthetic cannabinoids plays a crucial role in their interaction with the hydrophobic pocket of the CB1 receptor. The emergence of this compound and Cumyl-cbminaca marked the appearance of a novel cyclobutyl methyl (CBM) moiety in this position. nih.govnih.gov The introduction of this particular side chain is significant as it represents a structural evolution intended to circumvent existing legislation targeting specific chemical structures. researchgate.net

Role of the Pendant Tail Group and its Steric and Electronic Contributions

The pendant tail group, attached to the 3-carboxamide linker in this compound, is another key pharmacophore that significantly influences the pharmacological profile. Its size, shape (sterics), and electronic properties govern interactions with another region of the cannabinoid receptor binding pocket.

Systematic studies on synthetic cannabinoids have consistently shown that the length and branching of the N-alkyl tail are critical for optimal CB1 receptor activation. acs.org Research on a series of cumyl-indole and cumyl-indazole-carboxamides with varying tail groups has identified the pendant tail as a critical pharmacophore. acs.orgnih.gov

The findings indicate that the optimal chain length for CB1 activation is approximately that of an n-pentyl group. acs.orgnih.gov This is exemplified by compounds such as CUMYL-PICA (with a pentyl tail), which often show high potency. This suggests that a tail of this length achieves the most favorable hydrophobic and steric interactions within the receptor's binding pocket. Tails that are shorter or longer than this optimal length tend to result in decreased binding affinity and potency. acs.org

The substitution of a linear alkyl (acyclic) tail with a cyclic moiety, such as the cyclobutylmethyl group in this compound, represents another important structural modification. A comprehensive study systematically evaluating cumyl-indole-carboxamides with various butyl, pentyl, and alicyclic (cyclopropylmethyl, cyclobutylmethyl, cyclopentylmethyl, and cyclohexylmethyl) tails provided significant insights into the effects of these different moieties. acs.orgnih.gov

The study found that the activity of synthetic cannabinoids with cyclic tails decreased as the number of carbons in the cyclic moiety decreased. acs.orgnih.gov For instance, CUMYL-CPrMICA (with a cyclopropylmethyl tail) exhibited the lowest CB1 activity among the tested compounds in several assay formats. acs.orgnih.gov When comparing the alicyclic tails, activity generally increased with the size of the ring, with cyclopentylmethyl and cyclohexylmethyl tails conferring activity that approximates that of the optimal n-pentyl tail. acs.orgnih.gov This suggests that the steric bulk and conformation of the cyclic group are crucial factors. The cyclobutylmethyl group of this compound, therefore, represents a specific point on this activity spectrum, providing sufficient bulk to engage the receptor effectively. The optimal steric contribution of the hydrophobic tail is a key determinant of receptor activation. acs.orgnih.gov

Table 2: Influence of N-Alkyl Tail Moiety on CB1 Receptor Activity in Cumyl-Indole-Carboxamides
CompoundN-Alkyl Tail MoietyGeneral CB1 Activity Trend
CUMYL-PICAn-Pentyl (Acyclic)Optimal Activity
CUMYL-CHMICACyclohexylmethyl (Cyclic)High Activity (approaching optimal)
CUMYL-CPMICACyclopentylmethyl (Cyclic)High Activity (approaching optimal)
This compoundCyclobutylmethyl (Cyclic)Moderate to High Activity
CUMYL-CPrMICACyclopropylmethyl (Cyclic)Lower Activity

Influence of the Cumyl Moiety and its Derivatives on Receptor Affinity and Efficacy

The cumyl group (2-phenylpropan-2-yl) represents a significant structural feature in a subclass of synthetic cannabinoid receptor agonists (SCRAs). Its bulky, hydrophobic nature plays a crucial role in the interaction with cannabinoid receptors. The influence of this moiety is often modulated by the nature of the heterocyclic core to which it is attached via a linker.

Research comparing this compound, which has an indole core, to its indazole analogue, Cumyl-CBMINACA, reveals significant differences in pharmacological activity at the human cannabinoid receptor 1 (hCB₁). Cumyl-CBMINACA demonstrates a substantially higher binding affinity, potency, and efficacy compared to this compound. researchgate.netnih.gov Specifically, Cumyl-CBMINACA's binding affinity (Kᵢ) is over 22 times greater than that of this compound. researchgate.netnih.gov This trend where an indazole core enhances in vitro potency over an indole core is a recurring theme in SAR studies of synthetic cannabinoids. researchgate.netnih.govnih.gov

Further variations in the core structure attached to the cumyl headgroup continue to modify the pharmacological profile. For instance, Cumyl-CBMEGACLONE, which features a γ-carbolinone core, has been reported to exhibit even higher affinity and potency compared to both this compound and Cumyl-CBMINACA. nih.gov Similarly, CUMYL-THPINACA, another indazole-based derivative, shows high binding affinities at both CB₁ and CB₂ receptors, with Kᵢ values of 1.23 nM and 1.38 nM, respectively. semanticscholar.org These findings underscore that while the cumyl moiety is a key component for receptor engagement, its effectiveness is heavily influenced by the scaffold it is attached to.

CompoundCore StructureCB₁ Binding Affinity (Kᵢ, nM)CB₁ Potency (EC₅₀, nM)CB₁ Efficacy (Eₘₐₓ)
This compoundIndole29.3497168%
Cumyl-CBMINACAIndazole1.3255.4207%

Linker Group Modifications and their Pharmacological Consequences

The linker group, which connects the core heterocycle to the head group, is a critical determinant of a synthetic cannabinoid's pharmacological properties. In this compound, this is a carboxamide linker. Modifications to this chemical bridge can significantly alter receptor affinity and efficacy by changing the molecule's conformation and its ability to form key interactions within the receptor's binding pocket.

While studies specifically modifying the carboxamide linker of this compound are limited, broader research into related SCRAs provides valuable insights into the linker's role. For example, in aminoalkylindole-type SCRAs, the conversion of a ketone linker to an amide linker has been shown to result in a decrease in potency. nih.govnih.gov This highlights the sensitivity of the CB₁ receptor to the electronic and hydrogen-bonding capabilities of this region of the ligand.

Elucidation of Critical Pharmacophores for Cannabinoid Receptor Engagement

The interaction of this compound and related compounds with cannabinoid receptors is governed by a combination of specific chemical features, known as pharmacophores. The modular structure of these synthetic cannabinoids typically consists of four key pharmacophoric regions: a head group, a core, a linker, and a tail.

Head Group : The cumyl moiety serves as a bulky, hydrophobic head group. Its size and lipophilicity are crucial for occupying a specific hydrophobic pocket within the CB₁ receptor. nih.gov The importance of this region is highlighted by studies showing that even subtle modifications, such as the addition of a single methyl group to the head moiety of a related compound, can dramatically increase both efficacy and potency. nih.govresearchgate.net

Core Heterocycle : The indole or indazole core acts as a central scaffold. As noted previously, indazole-containing SCRAs generally exhibit greater potency than their indole counterparts. nih.gov This suggests the nitrogen arrangement within the bicyclic system is critical for optimal receptor interaction, potentially through specific hydrogen bonding or π-stacking interactions.

Linker : The carboxamide linker provides a rigid connection and specific hydrogen bonding points (a hydrogen bond donor and acceptor) that orient the head group relative to the core. Its geometry is crucial for placing the other pharmacophores in the correct positions for effective receptor binding and activation. nih.gov

Tail Moiety : The tail, which is a cyclobutylmethyl (CBM) group in this compound, is considered a critical pharmacophore that interacts with another hydrophobic region of the receptor. acs.orgugent.be Structure-activity relationship studies on a series of cumyl-carboxamides revealed that the optimal chain length for CB₁ activation is similar to that of an n-pentyl group. acs.orgugent.be In a series of compounds with cyclic tails, activity was shown to decrease as the number of carbons in the cyclic moiety decreased. acs.orgugent.be This demonstrates the importance of the optimal size and steric bulk of this hydrophobic tail for receptor engagement. acs.orgugent.be

Table 2. Influence of Tail Moiety on CB₁ Receptor Activity in Cumyl-Indole-Carboxamides acs.orgugent.be
Compound Suffix (Tail Group)Relative CB₁ Activity RankingKey Finding
-CPMICA (Cyclopentylmethyl)HighApproximates optimal n-pentyl length for activity.
-CBMICA (Cyclobutylmethyl)IntermediateActivity decreases as ring size shrinks.
-CPrMICA (Cyclopropylmethyl)Least ActiveDemonstrates the importance of optimal steric contribution of the tail.

Metabolism and Biotransformation Research in Vitro Studies

Human Phase I Metabolism of Cumyl-CBMICA

Phase I metabolism of this compound primarily involves oxidative reactions, which introduce or expose functional groups on the parent molecule. Research has focused on identifying the resulting metabolites to understand the compound's breakdown pathways.

In vitro studies have successfully identified specific urinary markers for this compound consumption resulting from mono- and dihydroxylation. nih.govuni-freiburg.de These hydroxylated metabolites are the primary products of the initial phase of biotransformation. The addition of one or two hydroxyl (-OH) groups increases the water solubility of the compound, preparing it for subsequent metabolic phases and eventual excretion. For many cumyl-derivative SCRAs, hydroxylation and subsequent dihydroxylation are consistently observed as major biotransformation steps. researchgate.netnih.gov

The primary site for these metabolic additions on the this compound molecule has been pinpointed with considerable specificity. Research indicates that for this compound, hydroxylation occurs predominantly at the indole (B1671886) ring. nih.govuni-freiburg.deresearchgate.net This specificity is a key characteristic that distinguishes its metabolic pathway from some structurally similar compounds.

Table 1: Key Phase I Metabolic Reactions for this compound

Metabolic ReactionPrimary Site of ActionResulting Metabolites
MonohydroxylationIndole RingMono-hydroxylated metabolites
DihydroxylationIndole RingDi-hydroxylated metabolites

In Vitro Metabolic Models for Biotransformation Studies

To elucidate the metabolic pathways of this compound without human administration, researchers rely on established in vitro laboratory models that simulate the metabolic processes of the human liver.

A cornerstone of in vitro metabolism studies is the use of pooled human liver microsomes (pHLMs). news-medical.net pHLM assays contain a rich mixture of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. protocols.io In the case of this compound, metabolites that were tentatively identified in authentic urine samples were subsequently confirmed by generating them in a pHLM assay. nih.govuni-freiburg.deresearchgate.net This method serves as a rapid and effective tool for obtaining preliminary data on Phase I metabolites and confirming in vivo findings. news-medical.net However, it has been noted that pHLM models may have a weaker tendency to produce metabolites formed through multiple, complex biotransformation pathways compared to what is observed in vivo. nih.gov

The identification and structural elucidation of the metabolites generated in pHLM assays and found in urine are accomplished using advanced analytical techniques. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) is a key technology employed for this purpose. nih.govuni-freiburg.de This powerful technique allows for the separation of complex mixtures and the precise mass measurement of parent compounds and their metabolites, enabling researchers to confidently identify the biotransformations that have occurred. nih.govuni-freiburg.de

Comparative Metabolic Studies with Structurally Related SCRAs

Understanding the metabolism of this compound is enhanced by comparing it to structurally related synthetic cannabinoids. These comparisons reveal how minor changes in chemical structure can significantly alter metabolic pathways.

A prominent comparison is made with Cumyl-CBMINACA, the indazole counterpart to the indole-based this compound. While both undergo hydroxylation, the primary site of this reaction differs significantly. In contrast to this compound's primary hydroxylation at the indole ring, the metabolism of Cumyl-CBMINACA mainly involves hydroxylation at the cyclobutyl methyl (CBM) moiety. nih.govuni-freiburg.deresearchgate.net This demonstrates that the substitution of the indole core with an indazole core redirects the metabolic focus from the ring structure to the side chain. nih.govuni-freiburg.de

Further studies on compounds like Cumyl-CBMEGACLONE, which also contains a cumyl moiety and a CBM tail but has a γ-carbolinone core, continue to build a comprehensive picture of how core structure and side chains influence metabolic fate. nih.gov

Table 2: Comparative Metabolism of this compound and Cumyl-CBMINACA

CompoundCore StructurePrimary Site of Phase I Hydroxylation
This compound IndoleIndole Ring nih.govuni-freiburg.deresearchgate.net
Cumyl-CBMINACA IndazoleCyclobutyl Methyl (CBM) Moiety nih.govuni-freiburg.deresearchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For Cumyl-cbmica, docking studies have been instrumental in understanding its interaction with the hCB1 receptor.

Studies involving this compound and related cumyl-derived indole- and indazole-carboxamides have leveraged molecular docking to rationalize observed structure-activity relationships (SAR). These investigations highlight the critical role of the pendant tail group in modulating CB1 receptor activity. Docking analyses have demonstrated that the hydrophobic tail is a key pharmacophore, with its steric contribution being essential for optimal binding. Research indicates that the length and nature of this tail significantly influence binding affinity and efficacy. For instance, a systematic library of cumyl-substituted cannabinoids revealed that an n-pentyl chain length generally approximates the optimal configuration for CB1 activation. Conversely, cyclic tails, such as the cyclobutylmethyl moiety present in this compound, showed a decrease in CB1 activity as the number of carbons forming the cyclic structure diminished. The cyclopropylmethyl tail, for example, exhibited the least CB1 activity among tested cyclic variants, underscoring the sensitivity of receptor interaction to the tail's steric bulk and flexibility. researchgate.netresearchgate.netacs.orgfigshare.comugent.benih.gov

Pharmacophore Modeling and Principles for De Novo Design of Cannabinoid Receptor Ligands

The intricate interaction between chemical compounds and biological targets, such as the cannabinoid receptors (CB1 and CB2), is fundamental to drug discovery. Pharmacophore modeling and de novo design represent powerful computational strategies employed to understand these interactions and to create novel molecules with desired pharmacological profiles. These methods are particularly relevant in the development of ligands for the cannabinoid system, which plays a critical role in various physiological processes biorxiv.orgbiorxiv.org.

Pharmacophore Modeling for Cannabinoid Receptors

Pharmacophore modeling is a computational technique used to identify and represent the three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) that are essential for a molecule's biological activity. For cannabinoid receptors, understanding the pharmacophore is key to elucidating the structure-activity relationships (SARs) of both endogenous ligands and synthetic compounds acs.orgresearchgate.net. Early studies on endogenous cannabinoids like Δ⁹-tetrahydrocannabinol (THC) identified key interaction points with the CB1 receptor, including specific regions for hydrophobic interactions and hydrogen bonding researchgate.net. By analyzing a series of known cannabinoid receptor ligands, computational chemists can build pharmacophore models that capture the common spatial requirements for binding and activation, thereby providing a template for new ligand design.

Principles of De Novo Design Guided by Pharmacophores

De novo drug design involves the creation of novel molecular structures computationally, often starting from basic chemical principles or fragments, with the explicit goal of optimizing interactions with a specific target. Pharmacophore models serve as crucial guides in this process. De novo design algorithms can generate or assemble molecular fragments in a way that precisely matches the features and spatial constraints defined by a pharmacophore model. This approach allows for the exploration of vast chemical space and the identification of novel scaffolds or optimized analogues that may possess improved potency, selectivity (e.g., distinguishing between CB1 and CB2 receptors), and efficacy. For cannabinoid receptor ligands, de novo design guided by pharmacophores aims to generate compounds that can effectively bind to and modulate receptor activity, potentially leading to therapeutic benefits.

Application to Synthetic Cannabinoid Receptor Agonists (SCRAs) like this compound

Synthetic Cannabinoid Receptor Agonists (SCRAs) are a class of compounds designed to interact with the body's endocannabinoid system, primarily by activating CB1 and CB2 receptors biorxiv.orgresearchgate.netnih.govmdpi.com. This compound is identified as one such SCRA, demonstrating agonist activity at both CB1 and CB2 receptors biorxiv.orgbiorxiv.orgnih.govmdpi.com. Research into SCRAs has revealed that even subtle structural modifications can lead to significant changes in their potency and efficacy acs.org.

While specific pharmacophore models tailored exclusively for this compound may not be extensively published, the principles of pharmacophore modeling and de novo design are directly applicable to understanding its behavior and designing related compounds. Studies involving molecular docking and SAR analysis have been instrumental in rationalizing the observed activities of various SCRAs, highlighting the importance of specific structural elements, such as hydrophobic tails, in mediating receptor interactions acs.orgresearchgate.net. By integrating data from SAR studies and computational analyses of known SCRA ligands, researchers can develop comprehensive pharmacophore models. These models can then be used to predict how structural variations, such as the cumyl moiety present in this compound, influence binding affinity and functional outcomes at cannabinoid receptors. This computational approach is vital for guiding the synthesis of new SCRA analogues with potentially optimized pharmacological profiles, contributing to a deeper understanding of ligand-receptor dynamics within the endocannabinoid system.

Broader Research Implications and Future Directions

Research into Timely Identification and Reporting of New Psychoactive Substances (NPS)

The case of Cumyl-cbmica highlights the critical importance of rapid detection and information dissemination in response to the introduction of NPS. Synthetic cannabinoid receptor agonists (SCRAs) are the most prevalent and largest subclass of NPS in Europe. The identification of 1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (this compound) in 2019 represented the first time this particular SCRA was detected anywhere in the world.

This discovery was made possible through the European Union (EU) project ADEBAR plus, which facilitates the analytical characterization of new substances. The timely identification is crucial as illicit manufacturers constantly alter the chemical structures of known psychoactive substances to circumvent existing laws. Research efforts must focus on developing and implementing advanced analytical workflows and novel screening technologies to keep pace with these modifications. The challenge lies not only in the invention of new substances but more so in their recent misuse, which demands a swift response from forensic and public health bodies. The continuous monitoring of the drug market is essential for the early detection of new SCRAs, allowing public health agencies to implement effective actions to prevent or reduce harm.

Analytical Data Sharing Initiatives and International Monitoring Systems

Upon the identification and analytical characterization of this compound, the findings were formally reported through the Early Warning System (EWS) of the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). This action ensured that the analytical data was distributed nationally and internationally almost immediately after its discovery in 2019. The EMCDDA's EWS is a crucial international monitoring system that monitors close to 240 structurally diverse synthetic cannabinoids, demonstrating the scale of the NPS phenomenon.

Such international cooperation is vital. Initiatives like the INCB's Global Rapid Interdiction of Dangerous Substances (GRIDS) Programme facilitate the exchange of key information between nations, leading to the identification of criminal networks and the dismantling of clandestine laboratories. The success of these systems relies on a multi-agency and multidisciplinary network, including national early warning systems, law enforcement like Europol, and other EU and international partners such as the United Nations Office on Drugs and Crime (UNODC). The standardized, semi-systematic naming of compounds, such as the proposed "this compound," is part of a broader effort by the EMCDDA to harmonize communication among forensic, research, and policy communities.

Structural Elucidation in Response to Evolving Regulatory Frameworks and Analogue Laws

The chemical structure of this compound is a direct response to legislative attempts to control NPS. Many countries have implemented generic laws, or analogue acts, that schedule entire classes of substances based on their core chemical structure. In Germany, the New Psychoactive Substances Act (NpSG) defines specific restricted chemical structures for cannabimimetics.

This compound features a novel cyclobutyl methyl group as a side chain, a modification that was not described in any known patent at the time of its discovery. This specific structural alteration was likely a deliberate attempt by clandestine chemists to create a substance that fell outside the scope of Germany's NpSG, which initially did not cover this particular side chain. This dynamic illustrates the "cat-and-mouse" game between manufacturers and legislators, where the structural elucidation of new compounds is a necessary and constant scientific endeavor to inform and update regulatory frameworks. As soon as one structural class is banned, chemists modify another part of the molecule to create a "legal" alternative, necessitating continuous updates to analogue laws.

Methodological Challenges in Forensic Chemistry and Toxicology Research

The constant influx of NPS like this compound creates significant methodological hurdles for forensic chemists and toxicologists.

In forensic chemistry , the primary challenge is the unambiguous identification of unknown substances. The characterization of this compound required a comprehensive suite of advanced analytical techniques, as no single method was sufficient. Researchers employed a combination of methods to elucidate its structure, as detailed in the table below.

Analytical Technique Employed for this compound IdentificationPurpose
Gas Chromatography-Mass Spectrometry (GC-MS)Initial analysis and fragmentation pattern determination.
Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (LC-qToF-MS)Confirmation of molecular formulas of the substance and its fragments.
Gas Chromatography-Solid State Infrared Spectroscopy (GC-sIR)Structural information based on infrared absorption.
Raman SpectroscopyComplementary vibrational spectroscopic data for structural confirmation.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation and confirmation of atom connectivity.

A further challenge is the potential for thermal degradation of these complex molecules under certain analytical conditions, such as high temperatures in a GC injector, which can lead to the formation of artifacts and complicate identification. Differentiating between closely related isomers also remains a significant analytical challenge.

In toxicology research , the challenges are equally formidable. A major issue is the lack of pharmacokinetic and toxicological data for newly emerged compounds. For this compound, while its effects were predicted to be similar to cannabis, no pharmacological data was available at the time of its initial identification. Research on its human Phase I metabolism was conducted subsequently to identify specific urinary markers for detection in biological samples. Key challenges in this field include:

The short detection window for many synthetic cannabinoids in blood.

The lack of certified reference materials and metabolic data needed to develop targeted analytical methods for urine and other biological matrices.

Difficulties in interpreting the role of a specific NPS in acute intoxications, which are often complicated by the presence of other substances.

These challenges mean that defining toxic or fatal concentration ranges is often impossible, hampering the ability of clinicians and forensic toxicologists to assess the risks associated with these novel substances.

Q & A

Q. What are the validated synthetic protocols for Cumyl-CBMICA, and how can researchers ensure reproducibility?

this compound synthesis typically involves multi-step organic reactions, including alkylation and carboxamide formation. Key steps include:

  • Reaction monitoring : Use HPLC or GC-MS to track intermediate purity .
  • Characterization : Employ 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) for structural validation. IUPAC naming conventions must be strictly followed .
  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, temperature gradients) should align with guidelines from Medicinal Chemistry Research to avoid batch variability .

Q. How should researchers design cytotoxicity assays for this compound in vitro?

A high-content screening (HCS) assay in HepG2 cells is recommended:

  • Cell viability : Measure via ATP quantification (e.g., CellTiter-Glo®) and membrane integrity (e.g., LDH release) .
  • Dose-response : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., staurosporine) and vehicle controls .
  • Data interpretation : Use IC50_{50} values and Hill slopes to compare potency with other synthetic cannabinoids .

Advanced Research Questions

Q. How can contradictions between in vitro receptor affinity and in vivo behavioral data for this compound be resolved?

Discrepancies often arise from metabolic differences or off-target effects. Methodological strategies include:

  • Metabolic profiling : Use liver microsome assays to identify active metabolites via LC-QTOF-MS .
  • In silico modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with non-cannabinoid receptors (e.g., TRP channels) .
  • Behavioral studies : Pair CB1/CB2 knockout mouse models with locomotor activity tests to isolate receptor-specific effects . Contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in data hierarchies) can prioritize hypotheses .

Q. What advanced techniques are critical for elucidating this compound’s CB1 receptor binding dynamics?

  • Radioligand displacement assays : Use [3H][^3H]-CP55,940 to measure competitive binding affinity in HEK293 cells expressing human CB1 .
  • Kinetic studies : Apply surface plasmon resonance (SPR) to quantify association/dissociation rates .
  • Functional selectivity : Measure cAMP inhibition and β-arrestin recruitment via BRET assays to assess biased signaling .

Methodological Guidance

Q. How should researchers address conflicting cytotoxicity data across studies?

  • Meta-analysis : Aggregate data from multiple studies (e.g., HepG2 vs. SH-SY5Y cell lines) using random-effects models to account for heterogeneity .
  • Quality control : Validate cell line authenticity (STR profiling) and ensure consistent culture conditions (e.g., serum-free media for 24h pre-treatment) .
  • Confounding variables : Control for pH, temperature, and solvent (e.g., DMSO ≤0.1%) in assay protocols .

Q. What strategies ensure ethical and rigorous data collection in this compound studies?

  • Literature review : Use databases (MEDLINE, EMBASE) to identify knowledge gaps and avoid redundant hypotheses .
  • Data sharing : Adhere to FAIR principles; raw spectral data (NMR, MS) should be archived in repositories like Zenodo .
  • Collaboration : Partner with forensic toxicology labs for access to authenticated reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.